NADP (sodium hydrate)
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Overview
Description
Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate: is a coenzyme that plays a crucial role in various biochemical processes. It is involved in redox reactions, where it acts as an electron carrier. This compound is essential for the proper functioning of many enzymes and is widely used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate typically involves the phosphorylation of nicotinamide adenine dinucleotide (NAD) using specific enzymes or chemical reagents. The process often requires controlled conditions, including specific pH levels and temperatures, to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound, which is then purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation and Reduction: The compound participates in redox reactions, where it alternates between its oxidized and reduced forms.
Substitution: It can also undergo substitution reactions, particularly in the presence of strong nucleophiles.
Major Products: The major products formed from these reactions include reduced forms of the compound, such as beta-Nicotinamide adenine dinucleotide phosphate reduced tetrasodium salt hydrate .
Scientific Research Applications
Chemistry: In chemistry, beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate is used as a coenzyme in various enzymatic reactions. It is essential for studying redox reactions and enzyme kinetics .
Biology: In biological research, this compound is crucial for studying metabolic pathways, including the pentose phosphate pathway and lipid biosynthesis. It is also used in assays to measure the activity of various enzymes .
Medicine: In medicine, beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate is used in diagnostic assays and as a therapeutic agent in certain treatments. It plays a role in understanding diseases related to metabolic dysfunctions .
Industry: Industrially, this compound is used in the production of pharmaceuticals and as a reagent in biochemical assays. It is also employed in the manufacturing of certain food products and supplements .
Mechanism of Action
Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate exerts its effects by acting as an electron carrier in redox reactions. It facilitates the transfer of electrons from one molecule to another, thereby playing a critical role in cellular metabolism. The compound targets various enzymes and pathways, including the pentose phosphate pathway and lipid biosynthesis .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide phosphate: This compound is similar but lacks the sodium salt hydrate component.
Nicotinamide adenine dinucleotide: Another related compound, which also acts as an electron carrier but differs in its specific applications and pathways.
Uniqueness: Beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate is unique due to its specific role in redox reactions and its involvement in both anabolic and catabolic pathways. Its ability to act as a coenzyme in a wide range of biochemical processes makes it indispensable in scientific research and industrial applications .
Properties
Molecular Formula |
C21H29N7NaO18P3 |
---|---|
Molecular Weight |
783.4 g/mol |
IUPAC Name |
sodium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C21H28N7O17P3.Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;1H2/q;+1;/p-1 |
InChI Key |
CYQLUFJYVTUUFN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+] |
Origin of Product |
United States |
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